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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase specificity of FMF-04-159-2, a

potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a distinct pan-TAIRE

family selectivity profile. The information presented herein is intended to support further

research and drug development efforts targeting this important class of kinases.

Core Mechanism and Selectivity
FMF-04-159-2 is a tool compound designed to covalently target CDK14.[1][2] Its mechanism of

action involves the formation of a covalent bond, leading to sustained inhibition of CDK14.[3]

Beyond its primary target, FMF-04-159-2 exhibits significant inhibitory activity against other

members of the TAIRE kinase family, which includes CDK14, CDK15, CDK16, CDK17, and

CDK18.[1][2][4] This pan-TAIRE inhibition profile is a key characteristic of the compound.[1]

Some off-target activity has also been noted against CDK2 and, to a lesser extent, CDK10.[1]

Quantitative Kinase Inhibition Data
The inhibitory activity of FMF-04-159-2 against various kinases has been quantified using

multiple assay platforms. The following tables summarize the available data, providing a clear

comparison of its potency.
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Kinase Assay Type IC50 (nM) Notes

CDK14 Kinase Activity Assay 88

CDK14 NanoBRET Assay 39.6 [5]

CDK14
NanoBRET Assay

(after 2-h washout)
56.3

Indicates covalent

binding[3]

CDK16 Kinase Activity Assay 10

CDK2 NanoBRET Assay 256 [5]

HCT116 Cell

Proliferation
Proliferation Assay 1,144 ± 190 [5]

Table 1: IC50 Values of FMF-04-159-2 for Specific Kinases.

Kinase Family
Compound
Concentration

Effect Reference

TAIRE Kinases

(CDK14, CDK16,

CDK17, CDK18)

1 µM Potent Inhibition [1]

Table 2: Pan-TAIRE Kinase Family Inhibition by FMF-04-159-2.

Signaling Pathway Context
The TAIRE family of kinases, including CDK14, are implicated in the regulation of the cell cycle,

particularly in mitotic progression.[1][2] Inhibition of these kinases by FMF-04-159-2 has been

observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. The functional

redundancy among TAIRE kinases suggests that a pan-inhibitor like FMF-04-159-2 could be a

valuable tool to probe their collective biological roles.[1]
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Caption: FMF-04-159-2 inhibitory action on the TAIRE kinase family and cell cycle.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used in the characterization of FMF-04-159-2.

Kinome-Wide Selectivity Profiling (KiNativ)
This method is employed to assess the cellular kinome-wide selectivity of kinase inhibitors.
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Cell Treatment: HCT116 cells are treated with 1 µM FMF-04-159-2 for 4 hours.[1]

Cell Lysis and Kinase Enrichment: Cells are lysed, and ATP-binding proteins (kinases) are

enriched from the lysate.

Probe Labeling: The enriched kinases are labeled with a biotinylated acyl-phosphate probe

that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases that are not

occupied by the inhibitor.

Trypsin Digestion and Streptavidin Enrichment: The labeled proteome is digested with

trypsin, and the biotinylated peptides are enriched using streptavidin beads.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited

by FMF-04-159-2. The degree of inhibition is determined by the reduction in the signal of the

labeled peptide compared to a vehicle-treated control.

Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell target

engagement assay used to quantify the binding of a compound to a specific protein of interest.

Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of

interest fused to a NanoLuc luciferase.

Compound Treatment: The transfected cells are treated with varying concentrations of FMF-
04-159-2.

Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the

cells.

BRET Measurement: If the compound displaces the fluorescent probe from the kinase-

NanoLuc fusion, the BRET signal will decrease. The luminescence and fluorescence are

measured, and the BRET ratio is calculated.

IC50 Determination: The IC50 value is determined by plotting the BRET ratio against the

compound concentration.
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Compound Washout Experiment
Washout experiments are performed to distinguish between reversible and covalent inhibitors.

Cell Treatment: HCT116 cells are treated with 1 µM FMF-04-159-2 for 4 hours.[4]

Washout: The medium containing the inhibitor is removed, and the cells are washed twice

with fresh medium to remove any unbound compound.[4]

Incubation: Fresh medium is added, and the cells are incubated for an additional 2 hours.[4]

Analysis: The level of target engagement or a downstream signaling event is then measured

to determine if the inhibitory effect is sustained after the removal of the compound, which is

indicative of covalent binding.[3]

Cellular Response

KiNativ Profiling
(Kinome-wide Selectivity)
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(Downstream Signaling)

NanoBRET Assay
(Cellular Target Engagement)

Washout Experiment
(Covalent Binding)
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Caption: Workflow for characterizing the activity of FMF-04-159-2.

Summary and Future Directions
FMF-04-159-2 is a valuable chemical probe for studying the biology of TAIRE kinases. Its

covalent mode of action against CDK14 and its broader specificity for the TAIRE family provide

a unique tool for dissecting the roles of these understudied kinases in cellular processes,

particularly cell cycle control.[1][2] The provided data and protocols offer a solid foundation for
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researchers to utilize FMF-04-159-2 in their investigations. For rigorous studies of CDK14-

specific effects, it is recommended to use the reversible control compound, FMF-04-159-R, and

to perform washout experiments to control for off-target effects.[1] Further research is

warranted to fully elucidate the therapeutic potential of targeting TAIRE kinases in diseases

such as cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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